sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate
Description
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate is a complex organic compound with a unique structure that combines a naphthalene core with a benzoate group
Properties
Molecular Formula |
C28H23NaO2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate |
InChI |
InChI=1S/C28H24O2.Na/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30;/h4-5,8-16,18H,17H2,1-3H3,(H,29,30);/q;+1/p-1 |
InChI Key |
JPAQKCQBQPEIHW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)[O-])(C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation reaction, where 4-methylbenzyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the ethynyl group: The next step involves the Sonogashira coupling reaction, where the naphthalene derivative reacts with an ethynylbenzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the benzoate group: Finally, the ethynyl-naphthalene compound undergoes esterification with benzoic acid in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the benzoate group can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sodium;4-[2-[5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoate: A similar compound with a dihydro-naphthalene core.
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoate: Another similar compound with slight structural variations.
Uniqueness
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate, also known as AGN 193109, is a synthetic compound recognized for its significant biological activity, particularly as a potent antagonist of retinoic acid receptors (RARs). This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H23NaO2 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | JPAQKCQBQPEIHW-UHFFFAOYSA-M |
The compound features a complex structure combining a naphthalene core with a benzoate group, which is crucial for its biological activity.
This compound functions primarily as an antagonist to retinoic acid receptors (RARs). This selectivity allows it to modulate various biological processes influenced by retinoic acid signaling. The compound's ethynyl group enables π-π interactions with aromatic residues in proteins, potentially altering their functions and interactions with other biomolecules.
Interaction with Retinoic Acid Receptors
Research indicates that AGN 193109 exhibits high selectivity for RARs compared to retinoid X receptors (RXRs), making it a valuable tool in studies investigating retinoic acid signaling pathways. This selectivity is particularly relevant in cancer research and developmental biology.
Anticancer Properties
This compound has been investigated for its potential anticancer properties. Studies have shown that compounds targeting RARs can influence cell proliferation and differentiation in various cancer types. For instance:
- Study Findings : In vitro studies demonstrated that AGN 193109 inhibited the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that antagonizing RARs can reduce inflammatory responses in cellular models:
- Case Study : A study reported that sodium benzoate (related to AGN 193109) improved cognitive function in patients with dementia, indicating potential neuroprotective effects linked to its anti-inflammatory properties .
Antibacterial Activity
Emerging evidence suggests that this compound may exhibit antibacterial activity against certain strains of bacteria. This aspect is under investigation and could expand the therapeutic applications of the compound beyond oncology and inflammation .
Table of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
